2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

Xanthone Physicochemical properties Drug-likeness

2-[(1-Hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide (CAS 929864-48-2, C₁₆H₁₃NO₆, MW 315.28 g/mol) is a fully synthetic, tri-substituted xanthone derivative bearing a primary acetamide side chain at the C-3 position via an ether linkage, a chelated 1-hydroxyl group, and a 7-methoxy substituent on the xanthone core. Xanthones are recognized as a privileged scaffold in medicinal chemistry owing to their planar tricyclic architecture, which enables π–π stacking with aromatic protein residues and intercalation with nucleic acids, while peripheral substituents govern target selectivity, physicochemical properties, and metabolic stability.

Molecular Formula C16H13NO6
Molecular Weight 315.28 g/mol
Cat. No. B11296100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
Molecular FormulaC16H13NO6
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OCC(=O)N
InChIInChI=1S/C16H13NO6/c1-21-8-2-3-12-10(4-8)16(20)15-11(18)5-9(6-13(15)23-12)22-7-14(17)19/h2-6,18H,7H2,1H3,(H2,17,19)
InChIKeyIGMOUSBPIGKCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide: Structural Identity, Xanthone Classification, and Procurement Context


2-[(1-Hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide (CAS 929864-48-2, C₁₆H₁₃NO₆, MW 315.28 g/mol) is a fully synthetic, tri-substituted xanthone derivative bearing a primary acetamide side chain at the C-3 position via an ether linkage, a chelated 1-hydroxyl group, and a 7-methoxy substituent on the xanthone core [1]. Xanthones are recognized as a privileged scaffold in medicinal chemistry owing to their planar tricyclic architecture, which enables π–π stacking with aromatic protein residues and intercalation with nucleic acids, while peripheral substituents govern target selectivity, physicochemical properties, and metabolic stability [2]. Unlike naturally occurring mono-oxygenated xanthones that lack the C-3 oxyacetamide extension, this compound incorporates both hydrogen-bond donor (primary amide NH₂, 1-OH) and acceptor (amide C=O, 9-ketone, methoxy O, ether O) functionalities within a single molecular framework, positioning it as a versatile intermediate for derivatization or a scaffold for direct biological evaluation across anti-inflammatory, anticancer, and neuroprotective target classes [3].

Why Generic Xanthone Analogs Cannot Substitute for 2-[(1-Hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide in Target-Focused Research


The biological activity of xanthone derivatives is exquisitely sensitive to the number, type, and positional arrangement of substituents on the tricyclic core [1]. The C-1 hydroxyl group forms a strong intramolecular hydrogen bond with the C-9 carbonyl oxygen, locking the xanthone into a rigid planar conformation that governs both spectroscopic properties and receptor binding geometry [2]. The C-7 methoxy group contributes electron density that modulates the redox potential of the aromatic system, directly influencing antioxidant and cytotoxic mechanisms [3]. Critically, the C-3 oxyacetamide side chain introduces a flexible arm terminating in a primary amide capable of acting as both a hydrogen-bond donor and acceptor—a feature absent in the parent natural product 1-hydroxy-7-methoxyxanthone and in simple 3-alkoxy or 3-ester analogs [4]. Removal, relocation, or chemical modification of any one of these three pharmacophoric elements produces a compound with fundamentally altered target engagement profile, metabolic stability, and solubility characteristics, making in-class substitution without experimental validation unreliable [5].

Quantitative Differentiation Evidence for 2-[(1-Hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide Versus Closest Analogs


Molecular Property Differentiation: C-3 Oxyacetamide vs. C-3 Unsubstituted Parent Xanthone

The incorporation of the 3-oxyacetamide side chain onto the 1-hydroxy-7-methoxyxanthone scaffold produces a substantial shift in key drug-likeness parameters compared to the parent natural product. The target compound adds a primary amide terminus that contributes two additional hydrogen-bond donor atoms and three additional hydrogen-bond acceptor atoms, increasing the topological polar surface area (TPSA) from 55.80 Ų to an estimated ~111 Ų [1]. This TPSA value places the target compound within the optimal range for blood-brain barrier permeability (typically <90 Ų for passive CNS penetration, but balanced by the 1-OH/9-ketone intramolecular H-bond that effectively reduces the exposed polar surface) while the added rotatable bond (O-CH₂-CONH₂) provides conformational flexibility not available in the rigid parent [2]. The parent compound 1-hydroxy-7-methoxyxanthone, by contrast, is limited to two H-bond donors and four H-bond acceptors with minimal conformational freedom, restricting its ability to adapt to diverse protein binding pockets [3].

Xanthone Physicochemical properties Drug-likeness TPSA Hydrogen bonding

Glycation Inhibitory Activity: Class-Level Inference from 1-Hydroxy-7-methoxyxanthone Baseline with Predicted Amide Enhancement

The parent compound 1-hydroxy-7-methoxyxanthone demonstrated the highest glycation inhibitory activity among eight xanthones isolated from Garcinia cowa, with an IC₅₀ of 170.3 ± 0.9 µM in a standard bovine serum albumin (BSA)-glucose glycation assay [1]. This activity represents the baseline potency achievable with the 1-OH, 7-OMe substitution pattern alone. The addition of the 3-oxyacetamide side chain in the target compound introduces a primary amide group capable of additional hydrogen-bonding interactions with advanced glycation end-product (AGE) precursor intermediates, a structural feature that has been associated with enhanced antiglycation potency in related phenolic-amide compound series [2]. By comparison, the regioisomer 1-hydroxy-5-methoxyxanthone, which differs only in the methoxy position, showed substantially weaker glycation inhibition (data not quantified in the same study), confirming that the 7-methoxy placement is a critical determinant of activity within this scaffold [1]. The target compound's C-3 acetamide extension is predicted to further improve upon the parent's IC₅₀ through additional transition-state stabilization of the Amadori rearrangement intermediate [2].

Antidiabetic Glycation inhibition AGEs Diabetes complications

AChE Inhibitory Potential: Amide vs. Ester Differentiation at the 3-O-Substituted Xanthone Platform

The 3-O-substituted xanthone chemical platform has been pharmacologically validated as a source of potent acetylcholinesterase (AChE) inhibitors. In the foundational study by Loh et al. (2021), the ethyl ester analog ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate (compound 28) exhibited significant AChE inhibitory activity with IC₅₀ in the range of 0.88–1.28 µM, and enzyme kinetic analysis confirmed a mixed-mode inhibition mechanism targeting both the active site and an allosteric site of AChE [1]. The target compound differs from compound 28 in three critical respects: (i) replacement of the ethyl ester with a primary amide at the side-chain terminus, (ii) presence of the 1-hydroxyl group, and (iii) presence of the 7-methoxy group. The amide-for-ester substitution is pharmacokinetically significant: amides are substantially more resistant to esterase-mediated hydrolysis than esters, conferring longer half-life in plasma and tissue homogenates [2]. Furthermore, the 1-hydroxy-3-O-substituted xanthone sub-series independently validated by Vanessa et al. (2022) demonstrated that the 1-OH group is compatible with strong AChE inhibition, with compounds 2g and 2j achieving IC₅₀ values of 20.8 and 21.5 µM respectively through a mixed-mode mechanism [3]. The target compound, combining 1-OH, 7-OMe, and a primary amide side chain, is positioned to exhibit AChE potency within the sub-micromolar to low-micromolar range while offering superior metabolic stability relative to the ester analog 28.

Acetylcholinesterase Alzheimer's disease Neurodegeneration Mixed-mode inhibition

Antiplasmodial Activity and Selectivity Index: Structural Opportunity for Improvement Over Parent

The parent compound 1-hydroxy-7-methoxyxanthone was evaluated against the chloroquine-resistant Plasmodium falciparum K1 strain, yielding an IC₅₀ of 345.56 ± 3.51 µM with a corresponding cytotoxicity CC₅₀ of 195.85 ± 1.68 µM against Vero cells, resulting in a poor selectivity index (SI) of 0.57 [1]. The SI < 1 indicates that the parent compound is more toxic to mammalian cells than to the parasite, a disqualifying feature for antimalarial development. Among the comparator set in the same study, 1-hydroxy-5-methoxyxanthone (the 5-methoxy regioisomer) showed a notably lower IC₅₀ of 163.75 µM but an even worse SI of 0.38, while 1,5-dihydroxyxanthone achieved an IC₅₀ of 106.98 µM with an improved SI of 3.89 [1]. These data demonstrate that the 7-methoxy positional isomer has fundamentally different—and in this case less favorable—antiplasmodial properties compared to the 5-methoxy or 1,5-dihydroxy substitution patterns. The introduction of the 3-oxyacetamide side chain onto the 1-hydroxy-7-methoxy core (yielding the target compound) provides a structural opportunity to improve both potency and selectivity by adding hydrogen-bonding interactions with parasite-specific targets not available to the unsubstituted parent. The Wang et al. (2017) SAR study established that the C-3 position is a key determinant of cytotoxic potency against human tumor cell lines, confirming that C-3 substitution can dramatically alter biological activity [2].

Antimalarial Antiplasmodial Plasmodium falciparum Cytotoxicity Selectivity index

Nitric Oxide Inhibition and Cellular Safety: Parent Compound Establishes a Non-Cytotoxic Anti-inflammatory Baseline

1-Hydroxy-7-methoxyxanthone has been validated in two independent studies as an inhibitor of LPS-induced nitric oxide (NO) production. In BV2 microglia cells, the parent compound showed significant inhibitory effects on NO production at concentrations ranging from 10.0 to 100.0 µM, alongside four other xanthones from Polygala tenuifolia roots [1]. In a separate study using RAW264.7 macrophages, 1-hydroxy-7-methoxyxanthone (compound 3) suppressed LPS-induced NO production and, critically, did not induce cytotoxicity against RAW264.7 cells after 24-hour treatment [2]. This contrasts with the antiplasmodial data where the same compound was cytotoxic to Vero cells at similar concentrations (CC₅₀ = 195.85 µM), suggesting cell-type-specific toxicity that may be modulated by the C-3 acetamide extension. By comparison, the methyl ether positional isomer 2-methoxyxanthone also suppressed NO production but represents a fundamentally different pharmacophore lacking the chelated 1-OH group [2]. The target compound's 3-oxyacetamide side chain introduces additional H-bond capacity that may enhance iNOS active-site interactions, potentially lowering the effective NO-inhibitory concentration below the 10 µM threshold observed for the parent.

Anti-inflammatory Nitric oxide BV2 microglia RAW264.7 Neuroinflammation

Recommended Application Scenarios for 2-[(1-Hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide Based on Quantitative Differentiation Evidence


Neurodegenerative Disease Drug Discovery: AChE Inhibitor Lead Optimization with Superior Metabolic Stability

The 3-oxyacetamide xanthone scaffold has been validated as a source of potent, mixed-mode AChE inhibitors (compound 28: IC₅₀ 0.88–1.28 µM) [1]. The target compound replaces the metabolically labile ethyl ester of compound 28 with a hydrolysis-resistant primary amide while adding the pharmacophoric 1-OH and 7-OMe groups that are known to enhance target binding through π–π stacking and hydrogen-bond interactions with the AChE peripheral anionic site . This compound is best deployed in enzymatic and cell-based AChE assays where incubation times exceed 30 minutes, in ex vivo brain homogenate studies where esterase activity is high, and in structure-activity relationship (SAR) campaigns aimed at optimizing the C-3 side chain for blood-brain barrier penetration while maintaining sub-micromolar enzyme inhibition.

Antiglycation Agent Screening: Benchmarking Against the Parent Xanthone Baseline (IC₅₀ 170.3 µM)

The parent compound 1-hydroxy-7-methoxyxanthone established a quantifiable glycation inhibitory baseline of IC₅₀ = 170.3 ± 0.9 µM in the BSA-glucose assay [1]. The target compound, with its additional primary amide hydrogen-bonding capacity, is predicted to enhance inhibition of Amadori rearrangement and AGE formation through transition-state stabilization not achievable by the parent. This scenario is particularly relevant for diabetes complications research where potent, non-cytotoxic AGE inhibitors are sought. Researchers should benchmark the target compound directly against the parent in the same BSA-glucose assay to quantify the contribution of the 3-oxyacetamide extension to glycation inhibitory potency.

Anti-inflammatory Assay Development: NO Inhibition with Documented Cellular Safety Profile

The parent scaffold's validated ability to suppress LPS-induced NO production in both BV2 microglia (10–100 µM) and RAW264.7 macrophages, combined with the absence of cytotoxicity in RAW264.7 cells at 24 hours [1], provides a strong foundation for neuroinflammation-focused assay development. The target compound's C-3 acetamide extension offers additional H-bond donor/acceptor capacity that may improve iNOS active-site complementarity, potentially reducing the effective concentration below the 10 µM floor observed for the parent. This compound is suited for head-to-head comparison with the parent in LPS-stimulated BV2 and RAW264.7 models to quantify the contribution of the C-3 side chain to anti-inflammatory potency while monitoring for any cytotoxicity introduced by the acetamide modification.

Chemical Biology Tool Compound: Probing C-3 Substituent Effects on Xanthone Pharmacophore Activity

The target compound occupies a unique position in xanthone chemical space as a primary amide-bearing, 1-OH/7-OMe-substituted scaffold that bridges the gap between simple natural xanthones and fully elaborated N-substituted acetamide derivatives. The Wang et al. (2017) SAR study demonstrated that the number and position of methoxyl and hydroxyl groups are the dominant determinants of cytotoxic activity against MDR tumor cell lines, with C-3 hydroxyl and C-4 methoxyl groups being particularly important [1]. The target compound provides a critical data point for dissecting the contribution of the C-3 primary amide extension—as distinct from C-3 hydroxyl, C-3 alkoxy, or C-3 ester groups—to cytotoxicity, enzyme inhibition, and physicochemical properties. It serves as an essential comparator in any comprehensive xanthone SAR matrix alongside the parent 1-hydroxy-7-methoxyxanthone, the ethyl ester analog (compound 28), and N-substituted acetamide variants.

Quote Request

Request a Quote for 2-[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.